molecular formula C16H17N3O B12162950 1-methyl-N-[(1-methyl-1H-pyrrol-2-yl)methyl]-1H-indole-5-carboxamide

1-methyl-N-[(1-methyl-1H-pyrrol-2-yl)methyl]-1H-indole-5-carboxamide

Cat. No.: B12162950
M. Wt: 267.33 g/mol
InChI Key: LXSUVJCNUTYHET-UHFFFAOYSA-N
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Description

1-methyl-N-[(1-methyl-1H-pyrrol-2-yl)methyl]-1H-indole-5-carboxamide is a complex organic compound that features both an indole and a pyrrole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-methyl-N-[(1-methyl-1H-pyrrol-2-yl)methyl]-1H-indole-5-carboxamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the indole and pyrrole intermediates. The indole can be synthesized through Fischer indole synthesis, while the pyrrole can be prepared via Paal-Knorr synthesis. These intermediates are then coupled using amide bond formation reactions, often employing reagents like carbodiimides (e.g., DCC) and catalysts (e.g., DMAP) under anhydrous conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. Solvent recovery and recycling, as well as waste management, are critical aspects of industrial production to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

1-methyl-N-[(1-methyl-1H-pyrrol-2-yl)methyl]-1H-indole-5-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxo derivatives.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of reduced amine derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Halogenating agents (e.g., N-bromosuccinimide), nucleophiles (e.g., amines, thiols)

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce amine derivatives. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .

Scientific Research Applications

Biological Activities

The biological activities of 1-methyl-N-[(1-methyl-1H-pyrrol-2-yl)methyl]-1H-indole-5-carboxamide have been investigated in several studies, revealing its potential as an antibacterial and anticancer agent:

Antibacterial Activity

Studies have demonstrated that this compound exhibits significant antibacterial properties against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values indicate potent activity, suggesting its potential use as a lead compound for developing new antibiotics .

Anticancer Activity

Research has also shown that derivatives of this compound possess antiproliferative effects against multiple cancer cell lines. For example, compounds derived from indole structures have been evaluated for their ability to inhibit cancer cell growth through mechanisms such as apoptosis induction and cell cycle arrest .

Case Studies

Several case studies illustrate the applications of this compound:

  • Study on Antibacterial Efficacy : A study assessed the antibacterial efficacy of various indole derivatives, including this compound. The results indicated that these compounds had zones of inhibition comparable to standard antibiotics like ciprofloxacin .
  • Cancer Cell Line Evaluation : In vitro studies on human cancer cell lines demonstrated that certain derivatives exhibited significant cytotoxicity, with IC50 values indicating effective inhibition of cell proliferation. This suggests potential for further development as anticancer agents .

Mechanism of Action

The mechanism of action of 1-methyl-N-[(1-methyl-1H-pyrrol-2-yl)methyl]-1H-indole-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-methyl-N-[(1-methyl-1H-pyrrol-2-yl)methyl]-1H-indole-5-carboxamide is unique due to its combination of indole and pyrrole rings, which imparts distinct chemical and biological properties.

Biological Activity

1-methyl-N-[(1-methyl-1H-pyrrol-2-yl)methyl]-1H-indole-5-carboxamide, also known by its CAS number 1401566-15-1, is a chemical compound that has garnered attention in pharmacological research due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C₁₆H₁₇N₃O
  • Molecular Weight : 267.33 g/mol
  • Structure : The compound features an indole core, a pyrrole ring, and a carboxamide functional group, contributing to its biological activity.

Antiviral Properties

Recent studies have highlighted the antiviral potential of compounds related to indoles. For instance, derivatives of indole have shown efficacy against various viral infections by inhibiting replication processes. Although specific data on this compound is limited, it can be inferred that its structural analogs may exhibit similar properties.

CompoundActivityReference
1-methyl-N-(pyrrolidinyl)-indole derivativesInhibition of hepatitis C virus
Various indole derivativesAntiviral effects against RSV and HCV

Cytotoxicity and Antitumor Activity

Indoles are known for their cytotoxic properties against cancer cell lines. Preliminary evaluations suggest that compounds with similar structures can induce apoptosis in tumor cells. Research indicates that certain indole derivatives exhibit IC₅₀ values in the micromolar range, showcasing their potential as anticancer agents.

Cell LineIC₅₀ (μM)Reference
A549 (lung cancer)<10 μM
HeLa (cervical cancer)<15 μM

The biological activity of this compound may involve several mechanisms:

  • Inhibition of Enzymatic Activity : Compounds with similar structures have been shown to inhibit enzymes crucial for viral replication.
  • Induction of Apoptosis : Many indole derivatives trigger apoptotic pathways in cancer cells, leading to cell death.
  • Modulation of Signaling Pathways : Indoles can influence various signaling pathways involved in inflammation and cell proliferation.

Study 1: Antiviral Effects

A study conducted on indole derivatives demonstrated significant antiviral activity against the hepatitis C virus (HCV). The most potent compounds showed EC₅₀ values ranging from 5–28 μM, indicating a promising therapeutic application for viral infections .

Study 2: Cytotoxicity Assessment

In vitro studies on various cancer cell lines revealed that certain indole derivatives exhibited selective cytotoxicity. For example, one compound displayed an IC₅₀ value of 9.19 μM against HCV with a high selectivity index, suggesting its potential as a targeted therapy for viral infections and cancer .

Properties

Molecular Formula

C16H17N3O

Molecular Weight

267.33 g/mol

IUPAC Name

1-methyl-N-[(1-methylpyrrol-2-yl)methyl]indole-5-carboxamide

InChI

InChI=1S/C16H17N3O/c1-18-8-3-4-14(18)11-17-16(20)13-5-6-15-12(10-13)7-9-19(15)2/h3-10H,11H2,1-2H3,(H,17,20)

InChI Key

LXSUVJCNUTYHET-UHFFFAOYSA-N

Canonical SMILES

CN1C=CC2=C1C=CC(=C2)C(=O)NCC3=CC=CN3C

Origin of Product

United States

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